molecular formula C₁₉H₂₃N₃O₄ B1663199 3-[[2-[2-(3,4-Dimethoxyphenyl)ethylamino]-2-oxoethyl]amino]benzamide CAS No. 76001-09-7

3-[[2-[2-(3,4-Dimethoxyphenyl)ethylamino]-2-oxoethyl]amino]benzamide

Cat. No. B1663199
CAS RN: 76001-09-7
M. Wt: 357.4 g/mol
InChI Key: KZOFCELNVLSKGC-UHFFFAOYSA-N
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Description

3-[[2-[2-(3,4-Dimethoxyphenyl)ethylamino]-2-oxoethyl]amino]benzamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as DMEA-BA and belongs to the class of benzamides.

Scientific Research Applications

  • Antiulcer Activity : Hosokami et al. (1992) reported that derivatives of 2-(3,4-dimethoxyphenyl)ethylamine, including a compound structurally similar to the one , showed significant antiulcer activities. This was particularly evident in compounds with a carbamoyl group introduced into the phenylamino part, demonstrating potential therapeutic applications in gastric ulceration prevention (Hosokami et al., 1992).

  • Antiradical and Anti-inflammatory Activities : Zykova et al. (2016) synthesized Ethyl-2-amino-1-benzamido-4-oxo-5-(2-oxo-2-arylethylidene)pyrrolidine-3-carboxylates, closely related compounds, demonstrating significant antiradical activity in a diphenylpicrylhydrazyl-binding assay and anti-inflammatory activity in a carrageenan edema model (Zykova et al., 2016).

  • Potential as Amoebicides : Misra and Saxena (1976) synthesized N-substituted 2-nitro-4,5-dimethoxybenzamides and related compounds, investigating their potential as amoebicides. However, they found no significant amoebicidal activity against E. histolytica (Misra & Saxena, 1976).

  • Antimicrobial Activity : A study by Spoorthy et al. (2021) on ethyl (4-substituted phonoxy)-benzodioxophosphol-4-oxothiazolidin-thiophene-2-carboxylates, which include structurally similar compounds, revealed antimicrobial activity and the potential for docking studies, indicating possible applications in combating microbial infections (Spoorthy et al., 2021).

  • Anticonvulsant Properties : Lambert et al. (1995) synthesized 4-amino-N-(2-ethylphenyl)benzamide and related compounds, demonstrating anticonvulsant activity in several models, including the maximal electroshock seizure test (Lambert et al., 1995).

properties

CAS RN

76001-09-7

Product Name

3-[[2-[2-(3,4-Dimethoxyphenyl)ethylamino]-2-oxoethyl]amino]benzamide

Molecular Formula

C₁₉H₂₃N₃O₄

Molecular Weight

357.4 g/mol

IUPAC Name

3-[[2-[2-(3,4-dimethoxyphenyl)ethylamino]-2-oxoethyl]amino]benzamide

InChI

InChI=1S/C19H23N3O4/c1-25-16-7-6-13(10-17(16)26-2)8-9-21-18(23)12-22-15-5-3-4-14(11-15)19(20)24/h3-7,10-11,22H,8-9,12H2,1-2H3,(H2,20,24)(H,21,23)

InChI Key

KZOFCELNVLSKGC-UHFFFAOYSA-N

SMILES

COC1=C(C=C(C=C1)CCNC(=O)CNC2=CC=CC(=C2)C(=O)N)OC

Canonical SMILES

COC1=C(C=C(C=C1)CCNC(=O)CNC2=CC=CC(=C2)C(=O)N)OC

synonyms

3-[[2-[[2-(3,4-Dimethoxyphenyl)ethyl]amino]-2-oxoethyl]amino]benzamide

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To 3.0 g of 2-(3-carbamoylphenylamino)-N-(3,4-dimethoxyphenethyl)acetamide hydrochloride were added 20 ml of 5% aqueous sodium carbonate solution and 125 ml of chloroform and then the mixture was stirred at room temperature until the hydrochloride completely dissolved. The chloroform layer was separated, washed with water, dried and the solvent was concentrated to dryness under reduced pressure. The residue was crystallized from a mixture of methanol and diethyl ether to obtain 2.3 g of 2-(3-carbamoylphenylamino)-N-(3,4-dimethoxyphenethyl)acetamide having a melting point of 133° to 135° C.
Quantity
20 mL
Type
reactant
Reaction Step One
Quantity
125 mL
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solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

To a solution 5.0 g of N-(3-carbamoylphenyl)glycine dissolved in 65 ml of tetrahydrofuran was added dropwise a mixture solution of 2.3 ml of trichloromethyl chloroformate and 10 ml of tetrahydrofuran under refluxing. After the refluxing was continued for an additional 3 hours, the reaction solution was concentrated under reduced pressure and 30 ml of petroleum ether was added dropwise while stirring under cooling. The precipitate was collected by filtration, washed with petroleum ether and dried to obtain 5.3 g of N-(3-carbamoylphenyl)-N-carboxyglycine anhydride as colorless crystals having a melting point of 160°-171° C. (dec.). 5.3 g of the compound thus obtained was added in small portions to a mixture of 4.4 g of 3,4-dimethoxyphenethylamine, 4.9 g of triethylamine and 30 ml of dimethylformamide under ice-cooling. After completion of addition, the reaction solution was allowed to warm gradually to room temperature and stirred for 1.5 hours. The reaction solution was at first acidified with 25 ml of 10% hydrochloric acid and subsequently rendered alkaline with 5.3 g of sodium carbonate again. The alkaline solution was concentrated under reduced pressure. The residue was dissolved in 70 ml of chloroform, washed with a small amount of water, dried and the solvent was then evaporated to dryness in vacuo. The residue was subjected to column chromatography on silica gel (40 g) and eluted with a mixture of chloroform and methanol (100:1 by volume). The eluate was concentrated to obtain 2-(3-carbamoylphenylamino)-N-(3,4-dimethoxyphenethyl)acetamide. The free base was converted into the corresponding hydrochloride salt by reacting the free base with a 5% methanolic solution of hydrogen chloride as described in Example 4. The salt was recrystallized from a mixture of methanol and diethyl ether to obtain 3.1 g of 2-(3-carbamoylphenylamino)-N-(3,4-dimethoxyphenethyl)acetamide hydrochloride having a melting point of 140°-155° C. (dec.).
Quantity
4.4 g
Type
reactant
Reaction Step One
Quantity
4.9 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
reactant
Reaction Step One
Quantity
25 mL
Type
reactant
Reaction Step Two
Quantity
5.3 g
Type
reactant
Reaction Step Three

Synthesis routes and methods III

Procedure details

To 3.0 g of 2-(3-carbamoylphenylamino)-N-(3,4-dimethoxyphenethyl)acetamide hydrochloride were added 20 ml of a 5% aqueous sodium carbonate solution and 125 ml of chloroform, and the mixture was stirred at room temperature until the crystals of the above hydrochloride was completely dissolved. The chloroform layer was separated, washed with water, dried and the solvent was evaporated to dryness in vacuo. The residue was recrystallized from a mixture of methanol and diethyl ether to obtain 2.3 g of 2-(3-carbamoylphenylamino)-N-(3,4-dimethoxyphenethyl)acetamide having a melting point of 133°-135° C.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
125 mL
Type
solvent
Reaction Step One
Name
hydrochloride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods IV

Procedure details

100 ml of dimethylformamide was added to a mixture of 25.8 g of 2-chloro-N-(3,4-dimetoxyphenethyl)acetamide, 13.6 g of m-aminobenzamide, 15.0 g of sodium iodide and 20.0 g of calcium carbonate, and the mixture was stirred at 60° C. for 4 hours. The same procedure as described in Example 1 was followed to obtain 2-(3-carbamoylphenylamino)-N-(3,4-dimethoxyphenethyl)acetamide. The product was converted to the corresponding hydrochloride salt as described in Example 5. The salt was recrystallized from a mixture of methanol and diethyl ether to obtain 21.7 g of 2-(3-carbamoylphenylamino)-N-(3,4-dimethoxyphenethyl)acetamide hydrochloride having a melting point of 142°-155° C. (dec.).
Quantity
25.8 g
Type
reactant
Reaction Step One
Quantity
13.6 g
Type
reactant
Reaction Step One
Quantity
15 g
Type
reactant
Reaction Step One
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-[[2-[2-(3,4-Dimethoxyphenyl)ethylamino]-2-oxoethyl]amino]benzamide
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3-[[2-[2-(3,4-Dimethoxyphenyl)ethylamino]-2-oxoethyl]amino]benzamide
Reactant of Route 6
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3-[[2-[2-(3,4-Dimethoxyphenyl)ethylamino]-2-oxoethyl]amino]benzamide

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